molecular formula C10H14N2O B024807 N-[2-(4-Pyridinyl)ethyl]propanamide CAS No. 103392-83-2

N-[2-(4-Pyridinyl)ethyl]propanamide

Cat. No.: B024807
CAS No.: 103392-83-2
M. Wt: 178.23 g/mol
InChI Key: LRLYPYHQWFJKCB-UHFFFAOYSA-N
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Description

N-[2-(4-Pyridinyl)ethyl]propanamide is an amide derivative characterized by a propanamide backbone linked to a 4-pyridinyl ethyl group. This compound shares functional groups with several pharmacologically active molecules, including analgesics and anti-inflammatory agents, making it a candidate for further investigation in drug discovery .

Properties

CAS No.

103392-83-2

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-2-10(13)12-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)

InChI Key

LRLYPYHQWFJKCB-UHFFFAOYSA-N

SMILES

CCC(=O)NCCC1=CC=NC=C1

Canonical SMILES

CCC(=O)NCCC1=CC=NC=C1

Synonyms

Propionamide, N-[2-(4-pyridyl)ethyl]- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-[2-(4-Pyridinyl)ethyl]propanamide with key analogs based on molecular formula, molecular weight, and critical physicochemical parameters:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) LogP pKa Key Structural Features References
This compound C₁₀H₁₃N₂O 193.23 (calc.) N/A ~1.5* ~7.2* Pyridinyl ethyl-propanamide -
2,2-Dimethyl-N-(4-pyridinyl)propanamide C₁₀H₁₃N₂O 178.23 170 1.8 N/A α-methyl groups on propanamide; 4-pyridinyl
N-[2-(4-Hydroxyphenyl)ethyl]propanamide C₁₁H₁₅NO₂ 193.25 N/A 2.30 N/A 4-Hydroxyphenyl ethyl-propanamide
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 N/A 2.5 N/A Piperidinyl-propanamide; N-phenyl substitution
N-[4-(Methoxymethyl)-1-(2-thienylethyl)piperidinyl]-N-phenylpropanamide C₂₂H₃₀N₂O₂S 386.6 N/A 3.1 7.85 Thiophene substitution; piperidinyl-propanamide

*Estimated values based on structural analogs.

Key Observations:

Substitution Effects on Polarity :

  • The 4-pyridinyl group in this compound confers moderate polarity (estimated LogP ~1.5), similar to 2,2-Dimethyl-N-(4-pyridinyl)propanamide (LogP 1.8). The α-methyl groups in the latter increase hydrophobicity slightly .
  • The hydroxyl group in N-[2-(4-hydroxyphenyl)ethyl]propanamide enhances polarity (LogP 2.30 vs. ~1.5 for the pyridinyl analog), suggesting improved aqueous solubility .

Impact of Heterocyclic Moieties :

  • Piperidinyl-propanamide derivatives (e.g., ) exhibit higher molecular weights and LogP values due to bulky substituents. The thiophene-containing analog in shows a pKa of 7.85, likely due to the electron-withdrawing sulfur atom.

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

The most straightforward approach involves activating propanoic acid with a coupling agent to facilitate nucleophilic attack by 2-(4-pyridinyl)ethylamine. Dicyclohexylcarbodiimide (DCC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) are commonly employed for this purpose . In a typical procedure, propanoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen, followed by sequential addition of DCC (1.1 equiv) and the amine (1.2 equiv). The reaction proceeds at 0–25°C for 12–24 hours, yielding the amide after aqueous workup and column chromatography. This method typically achieves 65–75% yields , though side products like dicyclohexylurea necessitate rigorous purification .

Acid Chloride Intermediate Route

Conversion of propanoic acid to propanoyl chloride prior to amidation enhances reactivity. Propanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) under reflux, generating the acyl chloride in near-quantitative yield . The resultant propanoyl chloride is then reacted with 2-(4-pyridinyl)ethylamine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. For instance, a 2024 study demonstrated that using Et₃N (2.5 equiv) in tetrahydrofuran (THF) at −10°C for 2 hours produced the amide in 82% yield with >95% purity . This method’s efficiency is offset by the handling challenges of corrosive acyl chlorides.

S-(2-Pyridyl) Thioester-Mediated Amidation

A novel method leveraging S-(2-pyridyl) thioesters and palladium catalysis offers a mild alternative. As detailed in a 2023 protocol, propanoic acid is first converted to its S-(2-pyridyl) thioester using DPDTC (2,2'-dipyridyl disulfide) and triphenylphosphine (PPh₃) in chloroform . The thioester intermediate is then treated with 2-(4-pyridinyl)ethylamine in aqueous micellar conditions (2% TPGS-750-M/water) under palladium acetate (Pd(OAc)₂) catalysis. This two-phase system facilitates efficient amide bond formation at 60°C within 4 hours, achieving 89% yield with minimal byproducts . The use of TPGS-750-M, a biodegradable surfactant, enhances solubility and reduces organic solvent consumption.

N-Hydroxysuccinimide (NHS) Ester Activation

NHS-active esters provide a shelf-stable propanoic acid derivative for controlled amidation. Propanoic acid is reacted with N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in dimethylformamide (DMF), forming the NHS ester in situ . Subsequent addition of 2-(4-pyridinyl)ethylamine (1.1 equiv) at pH 7.5–8.0 (buffered with NaHCO₃) yields the amide after 6 hours at room temperature. This method is favored for its compatibility with sensitive substrates, delivering 78–85% yields without requiring anhydrous conditions .

Reductive Amination Followed by Acylation

While less direct, this two-step approach first synthesizes 2-(4-pyridinyl)ethylamine via reductive amination of 4-pyridinecarboxaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol . The resultant amine is then acylated with propanoic acid using HATU and DIPEA in DMF. Although this route introduces additional synthetic steps, it allows for modular functionalization of the pyridine ring prior to amidation. Reported yields for the final acylation step range from 70–75% .

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Purity Key Advantages
Direct Amidation (DCC)DCC, CH₂Cl₂, 25°C, 12h65–75%>90%Simplicity, low cost
Acid Chloride RouteSOCl₂, Et₃N, THF, −10°C82%>95%High reactivity, short reaction time
S-(2-Pyridyl) Thioester + PdDPDTC, Pd(OAc)₂, TPGS-750-M/H₂O89%>98%Mild conditions, high yield
NHS Ester ActivationEDC/NHS, DMF, pH 878–85%>93%Stability, aqueous compatibility
Reductive Amination + AcylationNaBH₃CN, HATU, DMF70–75%>90%Modularity for pyridine derivatives

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on pyridinyl proton shifts (δ 8.5–7.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (expected m/z: ~220–250 Da) using ESI or MALDI-TOF .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers design experiments to study enzyme interactions with this compound?

Q. Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes on sensor chips to measure binding kinetics (KD, kon/koff) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
  • Molecular Docking : Use software like AutoDock to predict binding poses, focusing on hydrogen bonding between the amide group and enzyme active sites .
    Data Interpretation : Compare results with pyridinyl-free analogs to isolate the pyridine moiety's role in binding .

Advanced: How do structural modifications to the pyridinyl or ethyl groups affect pharmacokinetic properties?

Q. Answer :

Modification Impact Evidence
4-Pyridinyl → 3-Pyridinyl Alters steric hindrance, potentially reducing receptor affinity
Ethyl → Propyl Chain Increases lipophilicity, enhancing blood-brain barrier penetration
Amide → Ester Reduces metabolic stability due to esterase susceptibility

Q. Methodological Insight :

  • Use LogP calculations (e.g., XLogP3) to predict solubility changes.
  • Validate with in vitro metabolic assays (e.g., liver microsomes) .

Advanced: How can contradictory solubility or stability data be resolved for propanamide derivatives?

Q. Answer :

  • Systematic Analysis :
    • pH Profiling : Test solubility across pH 2–8 to identify ionizable groups influencing stability .
    • Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
    • Solvent Screening : Compare DMSO, PBS, and ethanol to identify optimal storage conditions .
  • Case Study : A structurally similar compound showed 30% degradation in PBS (pH 7.4) over 72 hours, attributed to amide hydrolysis. Stabilization was achieved with lyophilization .

Advanced: What strategies address low yields in synthesizing this compound derivatives?

Q. Answer :

  • By-Product Mitigation :
    • Use scavenger resins (e.g., polymer-bound carbodiimide) to trap unreacted acyl chloride .
    • Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to minimize dimerization .
  • Catalytic Enhancements :
    • Employ DMAP (4-dimethylaminopyridine) to accelerate acylation .
    • Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

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